rac-(2R,6R)-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine

Stereochemistry Diastereomer differentiation Fragment-based drug discovery

rac-(2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine (CAS 1932378-44-3; ChemBridge Catalog No. is a racemic 2,6-disubstituted-1,2,3,6-tetrahydropyridine with molecular formula C₉H₁₅N and molecular weight 137.22 g/mol.

Molecular Formula C9H15N
Molecular Weight 137.22 g/mol
Cat. No. B12106080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac-(2R,6R)-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine
Molecular FormulaC9H15N
Molecular Weight137.22 g/mol
Structural Identifiers
SMILESCC1C=CCC(N1)CC=C
InChIInChI=1S/C9H15N/c1-3-5-9-7-4-6-8(2)10-9/h3-4,6,8-10H,1,5,7H2,2H3
InChIKeyPSNCFOFVFFJWLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac-(2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine – Building Block Identity and Procurement Baseline


rac-(2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine (CAS 1932378-44-3; ChemBridge Catalog No. 4004328) is a racemic 2,6-disubstituted-1,2,3,6-tetrahydropyridine with molecular formula C₉H₁₅N and molecular weight 137.22 g/mol . The compound bears an allyl substituent at the 2-position and a methyl group at the 6-position on the tetrahydropyridine ring, with the relative configuration fixed as (2R*,6R*) . It is supplied as a racemic mixture of (2R,6R) and (2S,6S) enantiomers and is stocked as a fragment-like building block within the ChemBridge screening collection, complying with the Rule of Three (MW ≤ 300, cLogP ≤ 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) . The 1,2,3,6-tetrahydropyridine scaffold is a recognized privileged structure in medicinal chemistry, appearing in MAO inhibitors, muscarinic agonists, and antihypoxic agents, though activity data specific to this unelaborated building block remain unpublished [1][2].

Why Generic Substitution of rac-(2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine Carries Procurement Risk


Within the tetrahydropyridine building block space, compounds sharing the C₉H₁₅N formula can differ critically in stereochemistry (racemic vs. enantiopure; (2R,6R) vs. (2S,6R) relative configuration), substitution pattern (allyl vs. other alkenyl/alkyl groups), and physical form (free base vs. hydrochloride salt). The target compound has a calculated LogP of 2.26 and 2 rotatable bonds , values that place it within the Rule-of-Three compliant fragment space suitable for fragment-based drug discovery (FBDD). In contrast, the (2S,6R)-diastereomer (CAS 1055027-42-3, ChemBridge BB-4000083) possesses identical formula and LogP but opposite relative configuration at the 6-position, which can yield divergent binding poses if elaborated into screening compounds . The hydrochloride salt form (CAS not assigned to a single pure stereoisomer) introduces a counterion that alters solubility, hygroscopicity, and weighing accuracy for high-throughput screening . The enantiopure (2R,6R)-form (CAS 175478-18-9) has identical connectivity but lacks the (2S,6S)-enantiomer present in the racemate, making it inappropriate for experiments requiring a racemic baseline or where enantiomeric self-disproportionation must be controlled . These distinctions—configuration, salt form, enantiomeric composition—are not interchangeable for reproducible SAR or fragment screening campaigns.

Quantitative Differentiation Evidence for rac-(2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine vs. Closest Analogs


Stereochemical Configuration: rac-(2R,6R) vs. rac-(2S,6R) Diastereomer – Different Relative Stereochemistry at C-6

The target compound possesses (2R*,6R*) relative configuration (trans relationship between C-2 allyl and C-6 methyl), as confirmed by the canonical SMILES C=C[C@@H]1CC=C[C@@H](C)N1 . The alternative racemic diastereomer rac-(2S,6R)-2-allyl-6-methyl-1,2,3,6-tetrahydropyridine (CAS 1055027-42-3, ChemBridge BB-4000083) has a cis relative configuration, with canonical SMILES C=C[C@H]1CC=C[C@@H](C)N1 . These two diastereomers are not interconvertible without breaking and reforming covalent bonds. For applications in asymmetric synthesis or chiral ligand development, the trans-configured racemate provides a different spatial orientation of the nitrogen lone pair and allyl π-system relative to the cis form, which can affect metal chelation geometry and enantioselectivity outcomes in catalytic reactions .

Stereochemistry Diastereomer differentiation Fragment-based drug discovery

Fragment Library Compliance: Rule-of-Three Metrics vs. Non-Compliant 2,6-Disubstituted Analogs

The compound satisfies all ChemBridge Fragment Library Rule-of-Three criteria: MW 137 (< 300), cLogP 2.26 (< 3), H-bond donors 1 (< 3), H-bond acceptors 1 (< 3), rotatable bonds 2 (< 3), and tPSA 12.03 Ų (< 120) [1]. This places it within the optimal fragment space for FBDD, where starting fragments should be small and efficient to allow growth vector exploration. By contrast, the N-benzoylated derivative (2R*,6R*)-2-allyl-6-methyl-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]-1,2,3,6-tetrahydropyridine (Hit2Lead SC-67483488) has MW 308, cLogP 2.80, 4 rotatable bonds, and tPSA 61.9 Ų, exceeding the Rule-of-Three MW ceiling and doubling the polar surface area . While both contain the same core scaffold, only the unelaborated parent building block is suitable as a fragment starting point for structure-guided optimization.

Fragment-based drug discovery Rule of Three Physicochemical profiling

Allyl Substituent as a Synthetic Handle vs. Saturated Alkyl Analogs – Differential Reactivity

The allyl group at the 2-position provides a terminal olefin that enables a distinct set of synthetic transformations not available to saturated 2-alkyl analogs: olefin cross-metathesis for side-chain diversification, hydroboration/oxidation for alcohol introduction, and π-allyl metal complex formation for Tsuji-Trost-type reactions . By contrast, a 2-propyl-substituted analog (the fully saturated version of the allyl group) would lack the olefin π-system and be restricted to C–H functionalization or deprotonation-based chemistry at the α-position . The boiling point of the target compound is predicted at 182.9 ± 9.0 °C at 760 mmHg, with a flash point of 56.8 ± 14.2 °C . While no head-to-head reactivity comparison with the 2-propyl analog has been published for this specific scaffold, the allyl group class-level reactivity advantage is well-established in the synthetic methodology literature for tetrahydropyridine alkaloid synthesis [1].

Synthetic chemistry Allylation Building block versatility

Purity and Quality Specification: Vendor-Declared Purity vs. Industry Screening Benchmarks

The compound is supplied at ≥95% purity by ChemBridge/Hit2Lead (BB-4004328) and NLT 98% by MolCore (MC601925) . The CAS registry number 1932378-44-3 is specific to the racemic (2R,6R)-configured free base, ensuring procurement traceability distinct from the enantiopure (2R,6R)-form (CAS 175478-18-9) and the (2S,6R)-diastereomer (CAS 1055027-42-3). The compound is supplied as a liquid (free base form), which facilitates accurate liquid handling for automated screening platforms without the weighing variability associated with hygroscopic hydrochloride salts . The MDL number MFCD00456364 provides a unique structural identifier for literature and database cross-referencing . No certificate of analysis with batch-specific purity data (e.g., HPLC trace, residual solvent analysis) has been published in the open literature; the purity figures cited are vendor-specified minimums.

Quality control Purity specification Procurement compliance

1,2,3,6-Tetrahydropyridine Scaffold Privilege vs. 1,2,5,6- and 1,4,5,6-Isomers – Regioisomeric Differentiation

The 1,2,3,6-tetrahydropyridine isomer, bearing the endocyclic double bond between C-4 and C-5, is the scaffold found in biologically validated compounds including MAO substrates/inhibitors and the neurotoxin MPTP [1]. This distinguishes it from 1,2,5,6-tetrahydropyridine (double bond at C-3/C-4) and 1,4,5,6-tetrahydropyridine isomers. In the context of MAO-A inhibition, N-substituted 1,2,3,6-tetrahydropyridine derivatives displayed time-dependent, slowly reversible inhibition with IC₅₀ values in the low micromolar range, whereas the double-bond position alters the oxidation potential and therefore the mechanism of MAO-catalyzed oxidation [2]. The most potent inhibitor in the 2011 Malhotra et al. series (2,4-dichlorophenoxypropyl analog 12) achieved mixed noncompetitive MAO-A inhibition reversible by dialysis [2]. The target compound, as an unsubstituted secondary amine building block, provides the 1,2,3,6-regioisomeric scaffold for further N-functionalization to access this validated chemotype—a capability not shared by regioisomeric tetrahydropyridine building blocks with different double-bond positions.

Scaffold privilege Regioisomerism MAO inhibition

Procurement-Relevant Application Scenarios for rac-(2R,6R)-2-Allyl-6-methyl-1,2,3,6-tetrahydropyridine


Fragment-Based Drug Discovery (FBDD) Library Construction Targeting Aminergic GPCRs

With MW 137, cLogP 2.26, and full Rule-of-Three compliance [1], this building block is poised for inclusion in fragment screening libraries targeting monoamine-binding receptors. The 1,2,3,6-tetrahydropyridine scaffold has been validated in bespoke virtual library docking campaigns against 5-HT2A receptors, where tetrahydropyridine-based agonists R-69 and R-70 achieved EC₅₀ values of 41 nM and 110 nM respectively [2]. The allyl group provides a synthetic handle for fragment growing via cross-metathesis, while the secondary amine permits N-alkylation, N-acylation, or N-sulfonylation for fragment linking . The racemic nature is appropriate for initial fragment screens, as hit validation can subsequently resolve enantiomeric contributions through enantiopure synthesis.

Asymmetric Catalysis Methodology Development

The trans-2,6-disubstituted tetrahydropyridine framework is a recognized chiral ligand scaffold in asymmetric synthesis [1]. The compound's defined relative stereochemistry (2R*,6R*) and the allyl group's capacity for π-allyl metal coordination make it suitable for palladium-catalyzed asymmetric allylic amination studies [2]. BOC Sciences specifically lists this compound class for 'hydrogen transfer and heterocyclic reactivity studies' and 'catalytic mechanism research' . Researchers developing new chiral ligands should select the specific diastereomer and racemic/enantiopure form matched to their mechanistic hypothesis, as the (2S,6R)-cis diastereomer would produce a different metal chelation geometry.

MAO-A/B Inhibitor Scaffold Elaboration

The N-substituted 1,2,3,6-tetrahydropyridine scaffold has demonstrated time-dependent, slowly reversible MAO-A inhibition with low risk of tyramine-induced hypertension—a key safety advantage over irreversible MAO inhibitors [1]. The most potent inhibitor in the Malhotra et al. (2011) series displayed mixed noncompetitive inhibition reversible by dialysis [1]. This building block provides the unelaborated 1,2,3,6-tetrahydropyridine core for N-derivatization with phenoxyalkyl, arylalkyl, or heteroarylalkyl groups to probe MAO-A vs. MAO-B selectivity. The 2-allyl substituent offers an additional vector for probing the hydrophobic active-site cavity that differentiates hMAO-A (smaller) from hMAO-B (larger) [1].

Alkaloid Total Synthesis Intermediate

2,6-Disubstituted-1,2,3,6-tetrahydropyridines are core structural motifs in numerous alkaloid natural products with anti-inflammatory, anticancer, and neuroactive properties [1]. The compound's demonstrated synthetic accessibility via palladium-catalyzed intramolecular allylic amination [2] and its availability as a stock building block (5 g, 10 g, and 25 g quantities from Hit2Lead ) support its use as a late-stage intermediate or scaffold-hopping starting point. The allyl group permits oxidative cleavage to the corresponding aldehyde for further homologation, while the 1,2,3,6 double bond can be reduced to the saturated piperidine for conformational constraint studies .

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